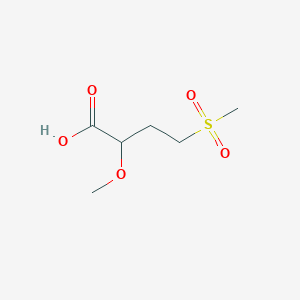
4-Methanesulfonyl-2-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-2-methoxybutanoic acid is a compound with the molecular formula C6H12O5S and a molecular weight of 196.2 g/mol.
Preparation Methods
The synthesis of 4-Methanesulfonyl-2-methoxybutanoic acid involves several steps. One common method includes the reaction of methanesulfonyl chloride with 2-methoxybutanoic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
4-Methanesulfonyl-2-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methanesulfonyl-2-methoxybutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: As a sulfonamide antibiotic, it is being researched for its potential use in treating bacterial infections.
Industry: It may have applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-methoxybutanoic acid involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The methanesulfonyl group plays a crucial role in this process by forming stable complexes with the target enzymes .
Comparison with Similar Compounds
4-Methanesulfonyl-2-methoxybutanoic acid can be compared with other sulfonamide antibiotics. Similar compounds include:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Sulfanilamide: Another sulfonamide antibiotic with a different structure but similar antibacterial activity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C6H12O5S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-11-5(6(7)8)3-4-12(2,9)10/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
CVROQCLSIPSAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















